1-(4-Hydroxy-3-nitrophenyl)propan-2-one chemical structure and properties
1-(4-Hydroxy-3-nitrophenyl)propan-2-one chemical structure and properties
An In-depth Technical Guide to 1-(4-Hydroxy-3-nitrophenyl)propan-2-one
Introduction
1-(4-Hydroxy-3-nitrophenyl)propan-2-one, also known as 1-(4-Hydroxy-3-nitrophenyl)acetone, is a substituted aromatic ketone. Its molecular architecture, featuring a phenol, a nitro group, and a ketone, makes it a multifunctional and valuable intermediate in synthetic organic chemistry. The strategic placement of these functional groups—an electron-donating hydroxyl group and an electron-withdrawing nitro group on a phenyl ring—imparts unique reactivity, rendering it a versatile building block. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and handling, tailored for researchers and professionals in drug discovery and chemical development, where nitrated aromatic compounds are frequently utilized as precursors for bioactive molecules[1][2].
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is foundational to research and development. 1-(4-Hydroxy-3-nitrophenyl)propan-2-one is characterized by a phenyl ring functionalized with a hydroxyl group at position 4, a nitro group at position 3, and an acetonyl group (-CH₂COCH₃) at position 1.
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IUPAC Name: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one
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CAS Number: 1314934-53-6[3]
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Molecular Formula: C₉H₉NO₄
The structure combines an activated aromatic ring with a reactive ketone side chain. The hydroxyl group activates the ring towards electrophilic substitution, while the nitro group is a strong deactivating meta-director, influencing the regioselectivity of further reactions.
Caption: 2D structure of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound dictate its handling, purification, and reaction conditions. The data for this compound, while limited, can be reliably estimated from its structure and data from closely related analogues.
Physical Properties
The following table summarizes key physicochemical data.
| Property | Value / Description | Reference(s) |
| Appearance | Expected to be a light yellow to amber solid, similar to related nitroacetophenones. | [5] |
| Boiling Point | 326.7 ± 27.0 °C (at 760 mmHg) | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Expected to be insoluble in water but soluble in organic solvents like DMSO, chloroform, and ethyl acetate. | [5][6][7] |
| pKa | ~5.2 (Predicted for the phenolic proton, which is acidified by the adjacent nitro group). | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. While specific spectra for this compound are not publicly available, a predicted profile can be derived from its functional groups.
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¹H NMR: The spectrum would feature three distinct signals in the aromatic region (δ 7.0-8.5 ppm) for the 1,2,4-trisubstituted ring protons. A characteristic singlet for the methylene protons (-CH₂) would appear around δ 3.8 ppm, and another singlet for the terminal methyl protons (-CH₃) would be observed near δ 2.3 ppm. The phenolic proton (-OH) would present as a broad, exchangeable singlet.
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IR Spectroscopy: Key absorption bands would confirm the functional groups: a broad O-H stretch (~3400 cm⁻¹), a sharp ketone C=O stretch (~1690 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively[8].
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 195, corresponding to the molecular weight.
Synthesis and Purification
The most logical and efficient synthesis of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one involves the regioselective nitration of its precursor, 1-(4-Hydroxyphenyl)propan-2-one[9].
Rationale of Synthetic Strategy
The phenolic hydroxyl group is a potent ortho-, para-director for electrophilic aromatic substitution. To achieve the desired 3-nitro substitution (ortho to the hydroxyl group), reaction conditions must be carefully controlled to prevent polysubstitution and oxidative side reactions common with activated phenols. Using a milder nitrating system, such as a nitrate salt in glacial acetic acid, provides a high degree of control and avoids the harsh, oxidative conditions of mixed nitric and sulfuric acids[5]. This method has been successfully applied to the synthesis of the structurally similar 4'-Hydroxy-3'-nitroacetophenone[5].
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol (Representative)
The following protocol is adapted from a validated procedure for a similar substrate[5].
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Dissolution: Dissolve 1-(4-Hydroxyphenyl)propan-2-one (1.0 eq) in glacial acetic acid in a suitable reaction flask.
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Nitration: At room temperature, add a solid nitrate salt such as Y(NO₃)₃·6H₂O (1.0 eq) portion-wise to the stirred solution.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Pour the reaction mixture into a beaker containing ice-cold distilled water. A solid precipitate should form.
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Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove residual acid and salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Reactivity and Applications in Drug Development
The utility of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one stems from the distinct reactivity of its three functional groups, making it a versatile scaffold.
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Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂). This transformation is a cornerstone of medicinal chemistry, as it introduces a nucleophilic site that can be further functionalized to build a wide array of derivatives, such as amides, sulfonamides, and ureas, which are common motifs in drug molecules[1].
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Ketone Chemistry: The α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can participate in C-C bond-forming reactions (e.g., aldol condensation)[10]. The carbonyl group itself can be reduced to a secondary alcohol or converted to other functional groups.
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Phenolic Chemistry: The hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties or to serve as a handle for attaching other molecular fragments.
Given its structure, this compound is an excellent starting point for synthesizing analogues of known bioactive molecules or for creating novel chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
As with any nitrated aromatic compound, proper safety precautions are mandatory. The GHS hazard information for structurally similar compounds provides a reliable basis for safe handling protocols[11][12].
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[13][14].
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed and washed before reuse[14][15].
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Respiratory Protection: Handle in a well-ventilated area or chemical fume hood. If dust formation is likely, use a NIOSH-approved respirator with a particulate filter[13][15].
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Handling and Storage:
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Spill Response:
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